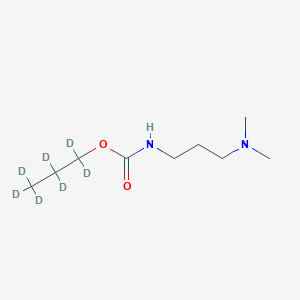
Propamocarb D7
Overview
Description
Propamocarb D7, also known as Propamocarb-(propyl-d7), is an isotope-labeled analog of the systemic fungicide propamocarb . In this analog, propyl protons are substituted by deuterium . It is used as an analytical standard .
Molecular Structure Analysis
The empirical formula of this compound is C9D7H13N2O2 . Its molecular weight is 195.31 . The SMILES string representation of its structure is [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(NCCCN©C)=O .
Physical And Chemical Properties Analysis
It is stored at 2-8°C . More specific physical and chemical properties were not found in the search results.
Scientific Research Applications
Impact on Gut Microbiota and Metabolism
Propamocarb, a fungicide, has been studied for its effects on gut microbiota and metabolism. In a study involving mice, high doses of propamocarb were found to disturb metabolism through changes in gut microbiota and microbial metabolites, potentially increasing the risk of cardiovascular disease (Wu et al., 2018).
Detoxification and Phytotoxicity in Cucumbers
Research on cucumbers has shown that overexpression of certain genes can reduce propamocarb residues and alleviate its phytotoxic effects. One study identified a key gene, CsGSH2, which enhances the detoxification potential in cucumbers, mitigating propamocarb residues and phytotoxicity by enhancing antioxidant properties and glutathione detoxification (Li et al., 2022).
Proteomic Analysis of Cucumber Defense Responses
A proteomic analysis revealed that propamocarb induces changes in detoxification enzymes and other proteins in cucumbers, suggesting a complex response to propamocarb exposure and its role in regulating adaptation activities (Wu et al., 2013).
Effects on Phytophthora Species
The impact of propamocarb on Phytophthora nicotianae, a pathogen affecting nursery crops, was explored. The study showed that propamocarb can provide good protection against zoospore infections but not against mycelial infections, highlighting the need for preventative application in disease management (Hu et al., 2007).
Exposure Effects on Zebrafish
A study on zebrafish exposed to propamocarb revealed significant decreases in triglyceride levels and alterations in genes related to glycolysis and lipid metabolism, indicating its effect on hepatic metabolic disorders and gut microbiota dysbiosis (Zhang et al., 2018).
Influence on Atherosclerosis Formation
Research has shown that propamocarb exposure could accelerate atherosclerosis formation in mice, accompanied by alterations in gut microbiota. This highlights the broader implications of propamocarb use beyond its immediate pesticidal activity (Jin et al., 2021).
Behavioral Impairments in Mice
A study on mice showed that propamocarb exposure can cause behavioral impairments and changes in neurotransmitter levels, indicating potential neurotoxic effects (Zhang et al., 2018).
Residue Dissipation in Various Vegetables
Studies on the dissipation of propamocarb in tomatoes, potatoes, and cucumbers have been conducted to understand its degradation rate and residual behavior, providing a basis for establishing safe use guidelines (Abd-Alrahman & Almaz, 2012).
Mechanism of Action
Target of Action
Propamocarb D7, also known as Propamocarb-d7, is a systemic fungicide . It has specific activity against Oomycete species that cause seed, seedling, root, foot and stem rots, and foliar diseases in a number of edible crops .
Mode of Action
It is known to be absorbed and distributed through the plant’s tissue , indicating that it interacts directly with its targets within the plant.
Biochemical Pathways
This compound appears to affect the phenylpropanoid pathway, which is significantly associated with the metabolism of this compound in plants . Peroxidase (POD), a key enzyme in this pathway, has been found to increase in activity following treatment with this compound .
Pharmacokinetics
It is also used as a deuterated internal standard to quantify pesticide analytes in foods of plant origin by two-dimensional liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Result of Action
Studies have shown that the expression of certain genes, such as csdir16 in cucumbers, can be influenced by this compound treatment . Overexpression of CsDIR16 has been found to lower this compound residues .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the half-lives of this compound were found to be influenced by factors such as plant density, plant vigor, pesticide application stage, sunlight, temperature, moisture, and wind speed .
Safety and Hazards
Propamocarb D7 is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed . It is also classified as Aquatic Acute 3, indicating it is harmful to aquatic life . Precautionary measures include avoiding release to the environment and not eating, drinking, or smoking when using this product .
Future Directions
As an isotope-labeled analog, Propamocarb D7 is increasingly used in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides . This technique helps overcome the problems of matrix effects generally encountered in the usual LC-MS/GC-MS analysis . Therefore, the use of this compound and similar compounds is likely to increase in the future as the need for accurate pesticide analysis grows.
properties
IUPAC Name |
1,1,2,2,3,3,3-heptadeuteriopropyl N-[3-(dimethylamino)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-4-8-13-9(12)10-6-5-7-11(2)3/h4-8H2,1-3H3,(H,10,12)/i1D3,4D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZLDXDUQPOXNW-GZAMCDGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)NCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)NCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1531343.png)
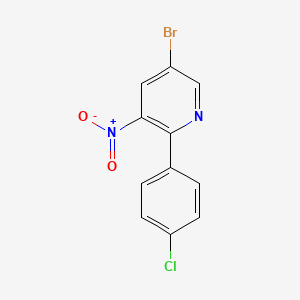

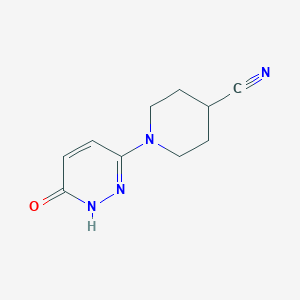
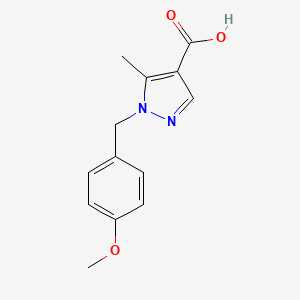
![N,N-diethyl-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-2-amine dihydrochloride](/img/structure/B1531356.png)
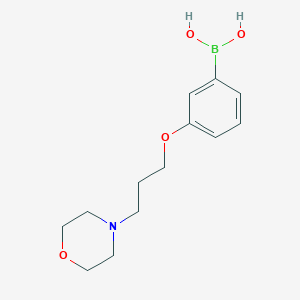
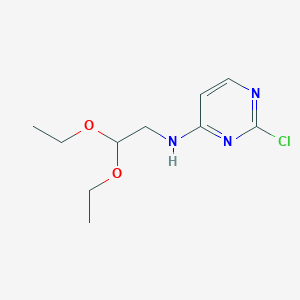
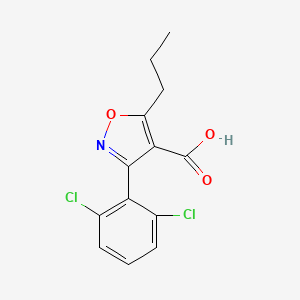

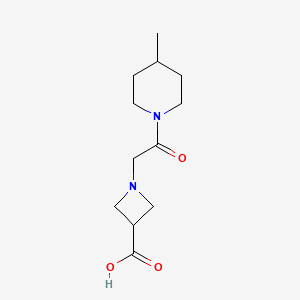
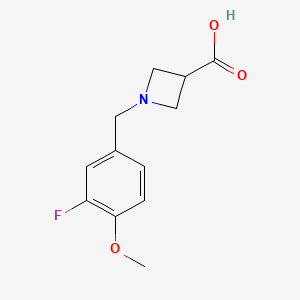

![methyl({[1-(oxan-4-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1531366.png)